molecular formula C11H14N2O4 B6153982 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid CAS No. 2228119-49-9

2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid

Cat. No. B6153982
CAS RN: 2228119-49-9
M. Wt: 238.2
InChI Key:
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Description

2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid, also known as AMNPB, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid, slightly soluble in water and miscible with most organic solvents. AMNPB has been widely studied due to its interesting properties and potential applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid has been studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, such as drugs, agrochemicals, and dyes. It has also been used as a reagent for the synthesis of peptides and peptidomimetics.

Mechanism of Action

2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid is an organic acid that can act as an acid catalyst in organic reactions. It can also act as a proton donor or acceptor, depending on the reaction conditions. Furthermore, it can form hydrogen bonds with other molecules, which can play a role in the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for a long period of time. However, it is not very soluble in water, which can limit its use in certain reactions. Additionally, it is not very reactive and may require the use of additional reagents to achieve the desired reaction.

Future Directions

The potential applications of 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid are still being explored. Some potential future directions include the development of new synthetic methods for its production, the use of 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid as a starting material for the synthesis of new drugs and agrochemicals, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antioxidant and its ability to inhibit acetylcholinesterase.

Synthesis Methods

2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be synthesized from the reaction of 2-nitrophenylacetic acid and 3-methylbutan-2-ol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid involves the reaction of 2-nitrobenzaldehyde with malonic acid followed by decarboxylation and reduction to yield the desired product.", "Starting Materials": [ "2-nitrobenzaldehyde", "malonic acid", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and malonic acid in the presence of acetic acid to form 2-nitrophenylacrylic acid.", "Step 2: Decarboxylation of 2-nitrophenylacrylic acid with sodium hydroxide to form 2-nitrophenylacetaldehyde.", "Step 3: Condensation of 2-nitrophenylacetaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-3-methyl-3-(2-nitrophenyl)but-2-enoic acid.", "Step 4: Reduction of 2-amino-3-methyl-3-(2-nitrophenyl)but-2-enoic acid with sodium borohydride in the presence of hydrochloric acid to yield 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid." ] }

CAS RN

2228119-49-9

Product Name

2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid

Molecular Formula

C11H14N2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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